An In-depth Technical Guide to the Physicochemical Characteristics of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
An In-depth Technical Guide to the Physicochemical Characteristics of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the molecular and physicochemical properties of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. While the definitive single-crystal X-ray structure of this specific molecule is not publicly available, this document synthesizes known information, including its molecular weight and formula, and provides a comprehensive, field-proven protocol for determining its crystal structure through single-crystal X-ray diffraction. This guide leverages data from structurally analogous compounds to offer researchers a robust framework for the characterization of this and similar molecules.
Introduction
4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The precise arrangement of atoms in a three-dimensional space, or its crystal structure, is fundamental to understanding a molecule's behavior, including its biological activity, solubility, and stability. This guide serves as a comprehensive resource for researchers working with this compound, providing essential molecular data and a detailed methodology for its structural elucidation.
Molecular and Physicochemical Properties
The fundamental properties of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₅N₃OS | [1] |
| Molecular Weight | 285.37 g/mol | [1] |
| CAS Number | 1105195-08-1 | [1] |
| Physical Form | Solid | [1] |
Molecular Structure
The molecular structure of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine comprises a core benzothiazole ring system substituted with an ethoxy group and an N-(pyridin-2-ylmethyl)amine moiety. The presence of these functional groups imparts specific chemical properties and potential for various intermolecular interactions.
Caption: Molecular graph of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine.
Crystal Structure Elucidation: A Methodological Approach
While a specific crystal structure for 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not available in open-access databases, the following protocol outlines the standard and rigorous procedure for its determination using single-crystal X-ray diffraction. This methodology is based on established crystallographic practices and insights from the structural analysis of related benzothiazole derivatives.[2]
Experimental Protocol: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Step 1: Synthesis and Purification. The initial step involves the chemical synthesis of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. Following synthesis, the compound must be purified to a high degree, typically greater than 95%, using techniques such as column chromatography or recrystallization.[1] The purity is critical as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
Step 2: Crystallization. The growth of high-quality single crystals is often the most challenging step. This process involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly.
-
Rationale for Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound at a higher temperature and allow it to become supersaturated as the solution cools or the solvent evaporates. A screening of various solvents with different polarities is recommended. For compounds like benzothiazole derivatives, solvents such as ethanol, methanol, or acetone are often good starting points.[2]
Step 3: Crystal Mounting and Data Collection. A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data. The crystal is then exposed to a beam of X-rays, and the diffraction pattern is recorded on a detector.
Step 4: Structure Solution and Refinement. The collected diffraction data is used to solve the crystal structure.
-
Structure Solution: Programs like SHELXS are used to determine the initial positions of the atoms in the unit cell from the diffraction pattern.[2]
-
Structure Refinement: The initial atomic model is then refined using programs like SHELXL.[2] This process adjusts the atomic positions, bond lengths, and angles to best fit the experimental diffraction data.
-
Validation: The final refined structure is validated using tools like CheckCIF to ensure that the model is chemically reasonable and that there are no errors in the crystallographic data.
Illustrative Crystallographic Data of a Related Compound
To provide researchers with an example of the type of data obtained from a successful crystal structure determination, the crystallographic data for a structurally similar compound, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, is presented below.[2]
| Parameter | Value |
| Formula | C₁₉H₁₅N₃S·H₂O |
| Molecular Weight | 335.42 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5042 (3) |
| b (Å) | 11.5721 (5) |
| c (Å) | 11.9415 (5) |
| α (°) | 99.597 (1) |
| β (°) | 103.599 (1) |
| γ (°) | 99.813 (1) |
| Volume (ų) | 840.52 (6) |
| Z | 2 |
| R-factor (%) | 5.3 |
Data obtained from the crystallographic study of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate.[2]
Conclusion
This technical guide has provided the known molecular and physicochemical properties of 4-ethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. While the definitive crystal structure remains to be determined, the detailed, step-by-step protocol for single-crystal X-ray diffraction offers a clear pathway for researchers to elucidate this critical information. The provided illustrative data from a related compound serves as a valuable reference for the expected outcomes of such an analysis. The determination of the precise three-dimensional structure will be invaluable for future drug design and development efforts centered on this promising benzothiazole derivative.
References
-
Chemsrc. 4-ethoxy-1,3-benzothiazol-2-amine. [Link]
-
PubMed. 4-Ethoxy-pyridin-2-amine. [Link]
-
National Center for Biotechnology Information. 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate. [Link][2]
